molecular formula C20H21N5O2 B2779836 3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 946361-01-9

3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2779836
CAS No.: 946361-01-9
M. Wt: 363.421
InChI Key: GRGRPHXTOAQIPQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler compounds with fewer functional groups .

Scientific Research Applications

3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-6-10-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-9-7-8-13(2)11-15/h5-9,11-12H,10H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGRPHXTOAQIPQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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